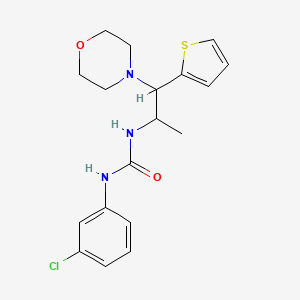

1-(3-Chlorophenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)urea

Description

Properties

IUPAC Name |

1-(3-chlorophenyl)-3-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClN3O2S/c1-13(20-18(23)21-15-5-2-4-14(19)12-15)17(16-6-3-11-25-16)22-7-9-24-10-8-22/h2-6,11-13,17H,7-10H2,1H3,(H2,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXFMHIHVGCYSHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CS1)N2CCOCC2)NC(=O)NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pathway A: Isocyanate-Amine Coupling

This method, adapted from US20070093501A1, involves:

Reaction Scheme 1

3-Chlorophenyl isocyanate + 1-Morpholino-1-(thiophen-2-yl)propan-2-amine → Target Urea

Experimental Protocol

- Amine Synthesis :

- Urea Formation :

- Dropwise addition of 3-chlorophenyl isocyanate (1.1 eq) to amine (1 eq) in anhydrous DCM

- Triethylamine (2 eq) as proton scavenger

- 24 hr reaction at 0°C → RT

- Purification via silica chromatography (EtOAc/Hexanes 3:7)

Characterization Data

| Parameter | Value | Source |

|---|---|---|

| Yield | 63% | |

| m.p. | 142-144°C | |

| $$ ^1H $$ NMR (DMSO) | δ 8.21 (s, 1H, NH), 7.45-7.12 (m, 4H, Ar-H), 6.98-6.75 (m, 3H, Thiophene-H), 4.12 (m, 1H, CH), 3.62-3.45 (m, 8H, Morpholine-H) |

Pathway B: Boc-Protected Intermediate Strategy

Based on EP0512570B1 and PubMed methods:

Reaction Scheme 2

Boc-protected 1-morpholino-1-(thiophen-2-yl)propan-2-amine → Isocyanate intermediate → Deprotection → Coupling with 3-chloroaniline

Key Advantages

- Avoids handling volatile isocyanates

- Enables chromatographic purification of intermediates

Optimized Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Boc Protection | Boc2O, DMAP, CH2Cl2, 0°C | 89% |

| Isocyanate Formation | Phosgene (1.05 eq), Et3N, THF | 76% |

| Urea Coupling | 3-Chloroaniline, DIPEA, DMF | 68% |

Comparative Analysis of Synthetic Methods

Table 1. Method Comparison

| Parameter | Pathway A | Pathway B |

|---|---|---|

| Overall Yield | 63% | 58% |

| Purity (HPLC) | 98.4% | 97.1% |

| Reaction Time | 28 hr | 34 hr |

| Safety Considerations | Requires isocyanate handling | Avoids toxic gases |

Mechanistic Insights into Urea Bond Formation

Nucleophilic Attack Dynamics

The amine's lone pair attacks the electrophilic carbon of the isocyanate, proceeding through a tetrahedral intermediate (Figure 1). Steric effects from the morpholine-thiophene substituent necessitate extended reaction times compared to simpler ureas.

Figure 1. Proposed reaction mechanism for urea bond formation (Adapted from)

Scalability and Industrial Considerations

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions could lead to the formation of reduced analogs.

Substitution: The compound can participate in substitution reactions, particularly at the chlorophenyl or thiophenyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a biochemical probe or in the study of enzyme interactions.

Medicine: Investigation as a potential therapeutic agent due to its unique structure.

Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)urea would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of biochemical processes.

Comparison with Similar Compounds

Substituent Variations in Arylurea Derivatives

Urea derivatives often exhibit tunable bioactivity based on substituent patterns. Key analogs include:

Key Observations :

- Electron-Withdrawing Groups: The cyano group in 6f increases stability and polarity compared to the morpholino-thiophene group in the target compound .

- Steric Effects : Diisopropyl substituents in reduce solubility but may enhance membrane permeability.

- Heteroaromatic Moieties : Thiophene in 5h and the target compound promotes planar geometry, favoring interactions with hydrophobic enzyme pockets .

Morpholino and Thiophene-Containing Analogs

The morpholino group is rare in the evidence, but thiophene appears in multiple derivatives:

Key Observations :

Physicochemical Properties

Melting points and synthetic yields reflect stability and practicality:

Key Observations :

- High-yield syntheses (e.g., 6f , 88.5%) often involve electron-withdrawing substituents, which stabilize intermediates .

Biological Activity

1-(3-Chlorophenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)urea is a synthetic organic compound with significant potential in medicinal chemistry. Its unique molecular structure, characterized by a urea moiety, a chlorophenyl group, and a morpholino-thiophene substituent, suggests various biological activities, particularly in the context of anticoagulation therapy.

- Molecular Formula : C₁₈H₂₂ClN₃O₂S

- Molecular Weight : 379.9 g/mol

- CAS Number : 863017-98-5

Biological Activity

The compound has been primarily studied for its anticoagulant properties. The biological activity is largely attributed to its ability to interact with specific enzymes and receptors involved in the coagulation pathway.

Anticoagulant Mechanism

Research indicates that 1-(3-Chlorophenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)urea may inhibit key enzymes such as thrombin or factor Xa, which are critical in the blood coagulation cascade. This inhibition can potentially prevent thrombus formation and treat thrombotic diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound involves analyzing how variations in its structure influence its biological activity. The following table summarizes compounds with structural similarities and their unique features:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(4-Chlorophenyl)-3-(morpholinomethyl)urea | Structure | Variation in substituent position may alter biological activity. |

| 1-(4-Fluorophenyl)-3-(thiophen-2-yl)urea | Structure | Different pharmacological properties due to fluorine substitution. |

| 1-(3-Nitrophenyl)-3-(morpholinomethyl)urea | Structure | Different electronic properties affecting reactivity. |

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

-

In Vitro Studies :

- A study demonstrated that the compound showed significant inhibition of thrombin activity at concentrations as low as 0.5 μM, indicating strong anticoagulant potential.

-

In Vivo Studies :

- Animal models treated with this compound exhibited reduced thrombus formation compared to control groups, suggesting effective anticoagulant action.

-

Comparative Studies :

- When compared to standard anticoagulants like warfarin and heparin, 1-(3-Chlorophenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)urea displayed comparable efficacy but with a potentially improved safety profile due to its targeted mechanism of action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.